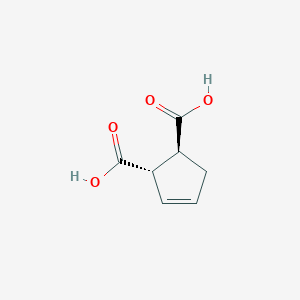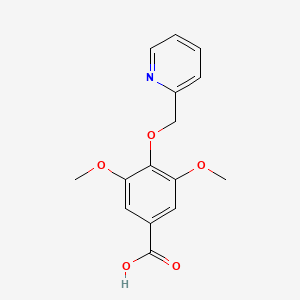
3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a pyridin-2-ylmethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethoxybenzoic acid and 2-pyridylmethanol.
Reaction Steps: The process involves the formation of an ester intermediate through a Fischer esterification reaction, followed by a nucleophilic substitution reaction to introduce the pyridin-2-ylmethoxy group.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-ylmethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or halides, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or aldehydes
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical probe.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethoxybenzoic acid
4-(Pyridin-2-ylmethoxy)benzoic acid
3,5-Dimethoxy-4-methoxybenzoic acid
Uniqueness: 3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in drug development, industrial chemistry, and biological research.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-10(15(17)18)8-13(20-2)14(12)21-9-11-5-3-4-6-16-11/h3-8H,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MREBYOPLZPSSGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


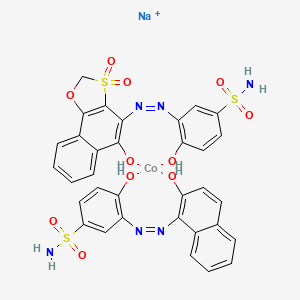
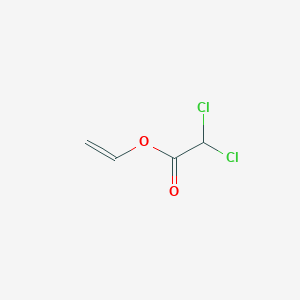
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)

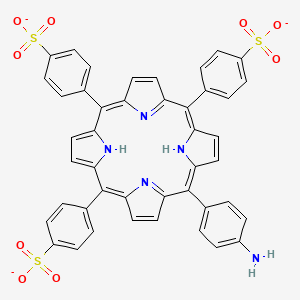
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)



![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
